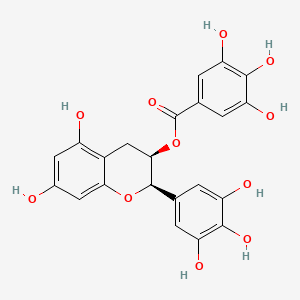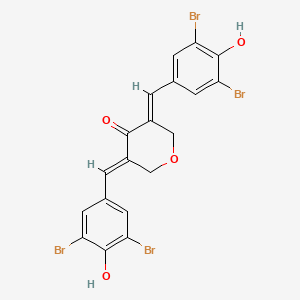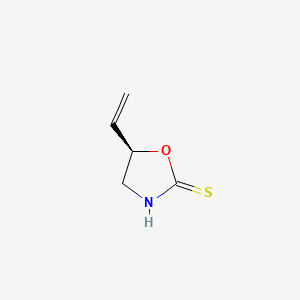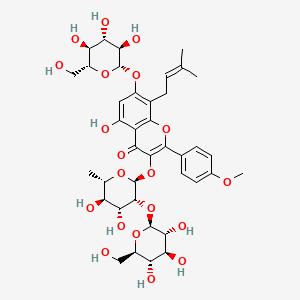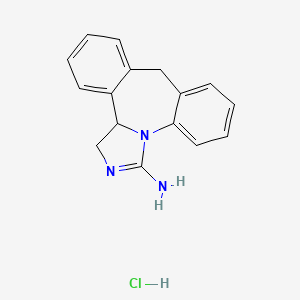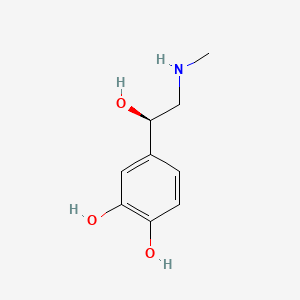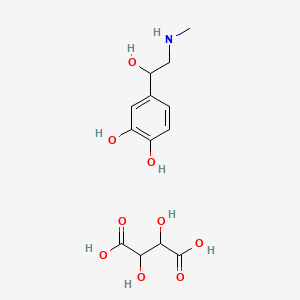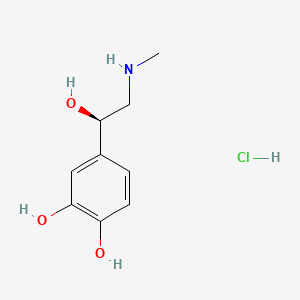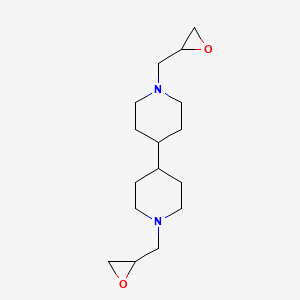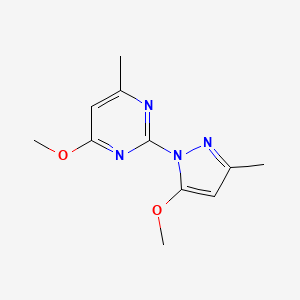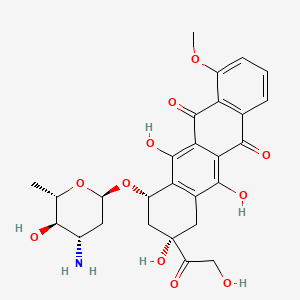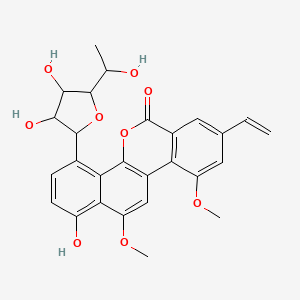![molecular formula C19H15ClN4O2 B1671570 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 955272-06-7](/img/structure/B1671570.png)
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Übersicht
Beschreibung
GKT136901 ist eine Pyrazolopyridindion-basierte Verbindung, die für ihre potente und reversible Hemmung von NADPH-Oxidase-Enzymen, insbesondere NOX1 und NOX4, bekannt ist . Diese Verbindung ist oral bioverfügbar und nicht toxisch, was sie zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .
Wirkmechanismus
Target of Action
Compounds with similar structures have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, nerve signal transmission, and synaptic transmission, respectively.
Pharmacokinetics
The synthesis of similar compounds involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This suggests that the compound might be reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Result of Action
Similar compounds have shown antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests that GKT136901 might have a broad range of biological activities.
Vorbereitungsmethoden
Die Synthese von GKT136901 beinhaltet die Bildung einer Pyrazolopyridindion-Kernstruktur. Die Syntheseroute umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Dies beinhaltet die Reaktion eines Hydrazinderivats mit einem β-Ketoester.
Cyclisierung: Der Pyrazolzwischenprodukt wird mit einem geeigneten Aldehyd cyclisiert, um den Pyrazolopyridindion-Kern zu bilden.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsmethoden für GKT136901 sind nicht umfassend dokumentiert, aber der Prozess würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
GKT136901 durchläuft verschiedene Arten von chemischen Reaktionen:
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Peroxynitrit für die Oxidation und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen nitrierte Proteine und modifizierte Pyrazolopyridindion-Derivate .
Wissenschaftliche Forschungsanwendungen
GKT136901 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
GKT136901 übt seine Wirkungen aus, indem es die Aktivität der NADPH-Oxidase-Enzyme NOX1 und NOX4 hemmt . Diese Enzyme sind für die Produktion von reaktiven Sauerstoffspezies verantwortlich, die eine Rolle bei verschiedenen pathologischen Zuständen spielen. Durch die Hemmung dieser Enzyme reduziert GKT136901 die Produktion von reaktiven Sauerstoffspezies und mildert so oxidativen Stress und die damit verbundenen Schäden . Die Verbindung wirkt auch als selektiver Scavenger von Peroxynitrit, wodurch oxidativer Schaden weiter reduziert wird .
Vergleich Mit ähnlichen Verbindungen
GKT136901 ist einzigartig in seiner dualen Hemmung von NOX1 und NOX4 sowie seiner selektiven Scavenging von Peroxynitrit . Ähnliche Verbindungen umfassen:
VAS3947: Ein NOX-Inhibitor mit einem breiteren Wirkungsspektrum, der mehrere NOX-Isoformen beeinflusst.
GKT136901 zeichnet sich durch seine hohe Selektivität für NOX1 und NOX4 sowie seine zusätzliche Eigenschaft, Peroxynitrit zu entfernen, aus, was sein therapeutisches Potenzial erhöht .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYHHFCPXKFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588686 | |
| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955272-06-7 | |
| Record name | GKT-136901 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GKT-136901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
